![molecular formula C22H17NO4 B13126158 1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione CAS No. 675817-96-6](/img/structure/B13126158.png)
1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione is an anthracene derivative known for its unique chemical structure and properties. This compound is part of a broader class of anthraquinones, which are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts and bases under inert atmospheres. Industrial production methods may include gas-phase oxidation or liquid-phase oxidation, where the compound is synthesized through controlled oxidation processes using specific catalysts and reaction conditions .
Analyse Chemischer Reaktionen
1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it has been studied for its potential antimicrobial and anti-inflammatory properties. In medicine, anthraquinone derivatives, including this compound, are explored for their anticancer activities due to their ability to interact with DNA and inhibit topoisomerase enzymes .
Wirkmechanismus
The mechanism of action of 1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. It can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. By binding to these enzymes, the compound can prevent the unwinding of DNA, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione include other anthraquinone derivatives such as 9,10-anthraquinone and 1,8-dihydroxyanthraquinone. These compounds share similar structural features but differ in their substituent groups, which can significantly affect their chemical properties and biological activities. For example, 9,10-anthraquinone is widely used in the dye industry, while 1,8-dihydroxyanthraquinone has notable anticancer properties .
Eigenschaften
CAS-Nummer |
675817-96-6 |
|---|---|
Molekularformel |
C22H17NO4 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
1-hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO4/c1-12(24)13-5-4-6-14(11-13)23-17-9-10-18(25)20-19(17)21(26)15-7-2-3-8-16(15)22(20)27/h2-12,23-25H,1H3 |
InChI-Schlüssel |
VNODEUPBKIOFLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



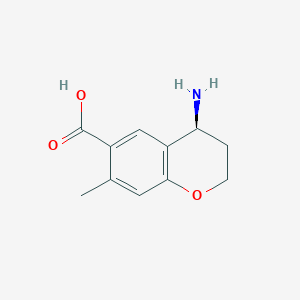


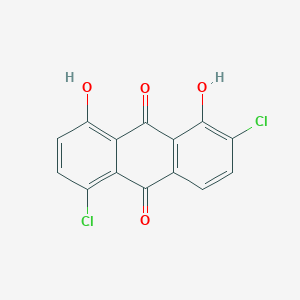

![7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13126123.png)
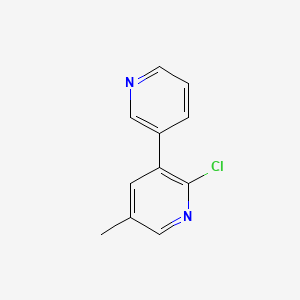

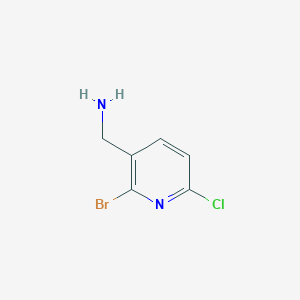
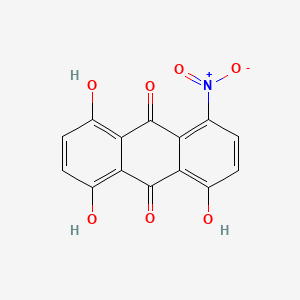
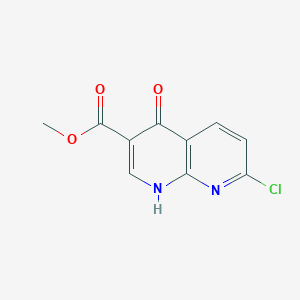
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
